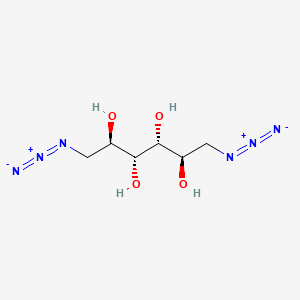
Mannitol, 1,6-diazido-, D-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4R,5R)-1,6-diazidohexane-2,3,4,5-tetrol is a unique organic compound characterized by its multiple azido and hydroxyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-1,6-diazidohexane-2,3,4,5-tetrol typically involves the azidation of a suitable precursor. One common method is the reaction of a hexane derivative with sodium azide under controlled conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion to the azido compound.
Industrial Production Methods
Industrial production of (2R,3R,4R,5R)-1,6-diazidohexane-2,3,4,5-tetrol may involve large-scale azidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. Safety measures are crucial due to the explosive nature of azides.
化学反応の分析
Types of Reactions
(2R,3R,4R,5R)-1,6-diazidohexane-2,3,4,5-tetrol undergoes various chemical reactions, including:
Reduction: The azido groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido groups can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition: The azido groups can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Cycloaddition Reagents: Alkynes for the formation of triazoles.
Major Products
Amines: Resulting from the reduction of azido groups.
Substituted Hexanes: Formed through nucleophilic substitution.
Triazoles: Produced via cycloaddition reactions.
科学的研究の応用
(2R,3R,4R,5R)-1,6-diazidohexane-2,3,4,5-tetrol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable triazole linkages.
Industry: Utilized in the production of advanced materials, such as polymers with unique properties.
作用機序
The mechanism of action of (2R,3R,4R,5R)-1,6-diazidohexane-2,3,4,5-tetrol involves its ability to undergo azide-alkyne cycloaddition reactions, forming stable triazole rings. These reactions are highly specific and can be used to target particular molecular structures. The compound’s azido groups can also be reduced to amines, which can interact with various biological targets, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
(2R,3R,4R,5R)-1,6-diazidohexane-2,3,4,5-tetrol: shares similarities with other azido compounds such as:
Uniqueness
The uniqueness of (2R,3R,4R,5R)-1,6-diazidohexane-2,3,4,5-tetrol lies in its combination of multiple azido and hydroxyl groups, which provide a versatile platform for various chemical modifications and applications. Its ability to undergo specific cycloaddition reactions and form stable triazole linkages sets it apart from other similar compounds.
特性
CAS番号 |
52868-75-4 |
|---|---|
分子式 |
C6H12N6O4 |
分子量 |
232.20 g/mol |
IUPAC名 |
(2R,3R,4R,5R)-1,6-diazidohexane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12N6O4/c7-11-9-1-3(13)5(15)6(16)4(14)2-10-12-8/h3-6,13-16H,1-2H2/t3-,4-,5-,6-/m1/s1 |
InChIキー |
YZCLVXZZMAYDMT-KVTDHHQDSA-N |
異性体SMILES |
C([C@H]([C@H]([C@@H]([C@@H](CN=[N+]=[N-])O)O)O)O)N=[N+]=[N-] |
正規SMILES |
C(C(C(C(C(CN=[N+]=[N-])O)O)O)O)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



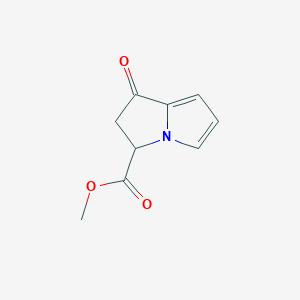
![5-[[[[3-(5-Bromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-2-chloro-benzoic acid](/img/structure/B13801290.png)
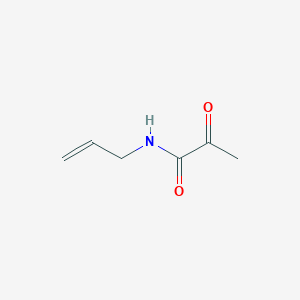
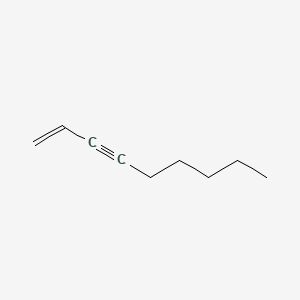
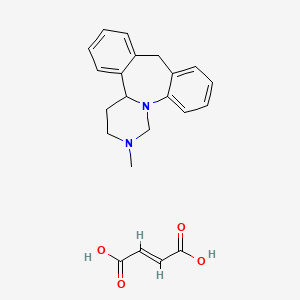
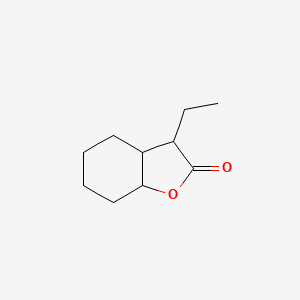
![2-[(3-nitrophenyl)carbamothioylsulfanyl]acetic acid](/img/structure/B13801314.png)
![Triethyl[2-(ethylphenylamino)ethyl]ammonium chloride](/img/structure/B13801316.png)
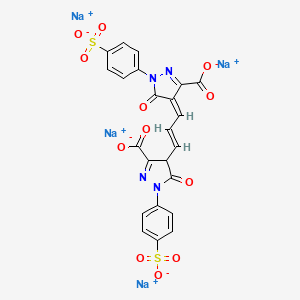
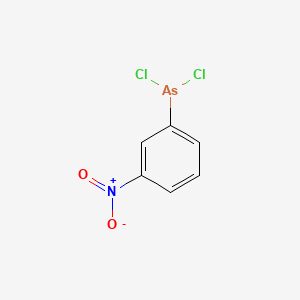

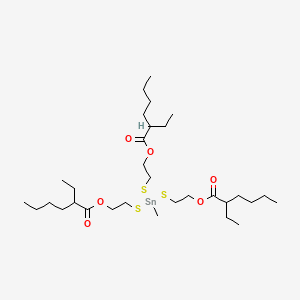
![Thieno[2,3-F]-1,4-oxazepin-5-amine, 3-ethyl-2,3-dihydro-2-methyl-, (2S,3R)-(9CI)](/img/structure/B13801346.png)
